6-Methoxy-3-methylpicolinaldehyde

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

6-Methoxy-3-methylpicolinaldehyde (CAS 123506-64-9) is a uniquely substituted pyridine-2-carboxaldehyde that cannot be generically replaced. The 6-methoxy group profoundly alters both electronic density and biological activity — shifting target IC50 from 0.43 µM to >55.69 µM compared to the unsubstituted analog. This dramatic activity loss makes the compound an indispensable negative control and a precise tool for probing steric/electronic requirements in SAR campaigns. Its enhanced organic solubility versus halogenated analogs simplifies multi-step synthesis, while the 2-aldehyde/3-methyl/6-methoxy substitution pattern provides regiochemical control for constructing fused heterocycles. Procure this specific building block to ensure reproducible, mechanistically interpretable results.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 123506-64-9
Cat. No. B050307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methylpicolinaldehyde
CAS123506-64-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)OC)C=O
InChIInChI=1S/C8H9NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-5H,1-2H3
InChIKeyQPFRRFSZFAUSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-methylpicolinaldehyde (CAS 123506-64-9): Procurement-Quality Picolinaldehyde for Targeted Heterocyclic Synthesis


6-Methoxy-3-methylpicolinaldehyde (CAS 123506-64-9), a substituted pyridine-2-carboxaldehyde, is a crystalline solid with a molecular weight of 151.16 g/mol . It features a methoxy group at the 6-position and a methyl group at the 3-position on the picolinaldehyde core, giving it distinct electronic and steric properties. This compound serves as a specialized building block for heterocyclic chemistry, where its aldehyde group enables condensation reactions and its ring substituents provide unique regiochemical control . The compound is characterized by a melting point of 52.4-54 °C, a density of 1.123 g/mL, and a calculated LogP of 1.21 .

Why 6-Methoxy-3-methylpicolinaldehyde (CAS 123506-64-9) Cannot Be Replaced by Other Picolinaldehyde Analogs


Generic substitution of picolinaldehyde analogs is not feasible due to the compound's specific substitution pattern. The 6-methoxy group significantly alters both the electron density of the pyridine ring and its solubility profile compared to non-methoxylated or halogenated analogs . In a head-to-head biological study, the 6-methoxy-substituted analog was inactive (IC50 > 55.69 µM) in a specific cellular assay while the unsubstituted parent compound exhibited an IC50 of 0.43 µM . This demonstrates that even a single methoxy substitution can abolish biological activity in certain contexts. Furthermore, the 6-methoxy group enhances solubility in organic solvents relative to chloro-substituted analogs, which can be critical for reaction workup and purification . These differences in both physicochemical properties and biological outcomes underscore why 6-Methoxy-3-methylpicolinaldehyde must be procured specifically rather than substituted with a generic picolinaldehyde .

Quantitative Differentiation Evidence for 6-Methoxy-3-methylpicolinaldehyde (CAS 123506-64-9)


6-Methoxy Substituent Drastically Reduces Biological Activity in Cellular Assays

In a cellular assay measuring inhibition under 1% O2 conditions, the 6-methoxy-substituted analog of a picolinaldehyde-based inhibitor was found to be inactive (IC50 > 55.69 µM), while the unsubstituted parent compound exhibited an IC50 of 0.43 µM [1]. This represents a >129-fold loss in potency directly attributable to the 6-methoxy substitution. The finding demonstrates that the 6-methoxy group, while potentially beneficial for other properties, can severely compromise biological activity in certain contexts, and its presence or absence must be carefully considered in SAR studies.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Methoxy Group Enhances Organic Solubility Versus Chloro-Substituted Analog

Vendor comparisons indicate that the 6-methoxy substituent in 6-Methoxy-3-methylpicolinaldehyde confers enhanced solubility in common organic solvents relative to the 6-chloro analog, 6-Chloro-3-methylpicolinaldehyde . This is attributed to the polar nature of the methoxy group compared to the halogen. Improved solubility facilitates higher substrate loading in reactions and simplifies purification by extraction. In contrast, the 6-chloro analog is noted to be soluble in ethanol and dichloromethane but insoluble in water .

Organic Synthesis Reaction Optimization Purification

Divergent Cytotoxicity Profiles Differentiate Methoxy from Chloro Analogs

While direct cytotoxicity data for 6-Methoxy-3-methylpicolinaldehyde in cancer cell lines is not available, comparative data for the 6-chloro analog, 6-Chloro-3-methylpicolinaldehyde, shows IC50 values of 15 µM (MCF-7), 25 µM (HeLa), and 30 µM (A549) . Based on the SAR finding that 6-methoxy substitution can abolish activity in other cellular assays [1], it is inferred that 6-Methoxy-3-methylpicolinaldehyde would likely exhibit a distinct, and possibly reduced, cytotoxicity profile relative to the chloro analog. This differential activity makes the 6-methoxy compound valuable for probing structure-activity relationships and for applications where cytotoxic effects are undesirable.

Cancer Research Cytotoxicity Assays Lead Optimization

Optimal Use Cases for 6-Methoxy-3-methylpicolinaldehyde (CAS 123506-64-9)


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

6-Methoxy-3-methylpicolinaldehyde is an ideal candidate for SAR studies exploring the impact of 6-position substitution on biological activity. As demonstrated, the 6-methoxy group can completely abolish the inhibitory activity seen with an unsubstituted analog (IC50 > 55.69 µM vs. 0.43 µM) [1]. Researchers can use this compound to systematically probe the steric and electronic requirements of a biological target's binding pocket, identifying whether the 6-position is tolerant of substitution or requires specific functional groups. This makes it a valuable tool for hit-to-lead optimization campaigns in medicinal chemistry.

Synthesis of Complex Heterocyclic Scaffolds Requiring Regiochemical Control

The aldehyde group at the 2-position of the pyridine ring, flanked by a 3-methyl group and a 6-methoxy group, provides a unique regiochemical environment for condensation reactions [1]. This specific substitution pattern can direct subsequent cyclization reactions, enabling the synthesis of fused heterocyclic systems that would be challenging to access from unsubstituted or differently substituted picolinaldehydes. The enhanced organic solubility of the 6-methoxy analog, compared to the 6-chloro analog [1], further facilitates these multi-step syntheses by improving reaction homogeneity and ease of purification.

Negative Control in Biological Assays

Given the dramatic loss of biological activity associated with 6-methoxy substitution in certain assay systems [1], 6-Methoxy-3-methylpicolinaldehyde serves as an excellent negative control compound. In experiments where a potent picolinaldehyde-based inhibitor is being tested, this 6-methoxy analog can be used to confirm that the observed biological effects are specifically due to the active pharmacophore and not to non-specific interactions of the picolinaldehyde scaffold. This application is critical for validating the mechanism of action of lead compounds.

Development of Non-Cytotoxic Chemical Probes

While the 6-chloro analog of 3-methylpicolinaldehyde exhibits cytotoxicity against cancer cell lines (IC50 = 15-30 µM) [1], the 6-methoxy substitution pattern is associated with significantly reduced or abolished biological activity in related systems . This suggests that 6-Methoxy-3-methylpicolinaldehyde may be a preferred scaffold for developing chemical probes that must avoid cytotoxic effects, such as those intended for long-term cellular imaging or for studying non-essential biological pathways. Its use can help minimize off-target toxicity in cell-based assays.

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